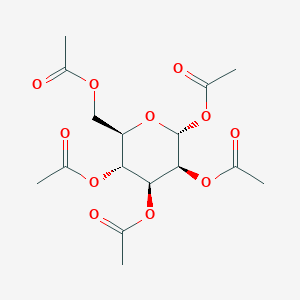

Pentaacetato de alfa-D-manosa

Descripción general

Descripción

Alpha-d-Mannose pentaacetate, also known as Alpha-d-Mannose pentaacetate, is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-d-Mannose pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-d-Mannose pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de glucosilación

El pentaacetato de alfa-D-manosa se utiliza en estudios de glucosilación . La glucosilación es una función crítica en biología e implica la unión de un carbohidrato a una proteína, lípido u otra molécula orgánica. Este compuesto proporciona una forma de estudiar estos procesos con más detalle.

Inhibidores sintéticos de la adhesión celular mediada por selectina

Este compuesto se ha utilizado en el desarrollo de nuevos inhibidores sintéticos de la adhesión celular mediada por selectina . Las selectinas son una familia de moléculas de adhesión celular que desempeñan un papel crucial en la inflamación y la metástasis del cáncer. Al estudiar cómo el this compound interactúa con estas moléculas, los investigadores pueden desarrollar nuevas estrategias terapéuticas.

Entrada estereoespecífica a glucósidos espirocetálicos

El this compound se ha utilizado para investigar la entrada estereoespecífica a glucósidos espirocetálicos mediante la inserción C−H de alquenilcarbeno

Mecanismo De Acción

Mode of Action

The mode of action of Alpha-d-Mannose pentaacetate is primarily through glycosylation . Glycosylation is a process where a carbohydrate is attached to a target molecule, which can alter the function or properties of that molecule. This compound has been used in studies to assess novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion .

Biochemical Pathways

Alpha-d-Mannose pentaacetate is involved in several biochemical pathways. According to KEGG COMPOUND, it is involved in fructose and mannose metabolism, galactose metabolism, amino sugar and nucleotide sugar metabolism, and biosynthesis of nucleotide sugars . These pathways play crucial roles in various biological processes, including energy production, cellular communication, and the synthesis of important biomolecules.

Result of Action

The molecular and cellular effects of Alpha-d-Mannose pentaacetate’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in glycosylation can impact cell adhesion, which is crucial for many biological processes, including immune response and inflammation .

Análisis Bioquímico

Biochemical Properties

Alpha-d-Mannose pentaacetate plays a role in biochemical reactions, particularly in glycosylation processes . It has been used in studies to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion

Cellular Effects

The available literature does not provide specific information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in glycosylation processes

Dosage Effects in Animal Models

The available literature does not provide information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Metabolic Pathways

Alpha-d-Mannose pentaacetate is likely involved in mannose metabolic pathways

Transport and Distribution

The available literature does not provide information on any transporters or binding proteins it interacts with, or any effects on its localization or accumulation .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313184 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-65-9 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does α-D-Mannose pentaacetate exhibit any biological activity?

A1: Yes, research suggests that α-D-Mannose pentaacetate can enhance the cytotoxic activity of natural killer (NK) and lymphokine-activated killer (LAK) cells against human cytomegalovirus (HCMV)-infected cells. [] This enhancement was observed in the presence of 500 ng/ml of α-D-Mannose pentaacetate. [] The mechanism involves interaction with a receptor expressed on both effector and target cells. []

Q2: Is the cytotoxic activity of α-D-Mannose pentaacetate specific?

A2: Studies indicate a level of specificity in the interaction of α-D-Mannose pentaacetate with cells. Pre-incubation of CD56+ effector cells with 60% deacetylated D-mannose pentaacetate inhibited the enhancement of NK and LAK cytotoxicity against HCMV-infected cells. [] This suggests a specific receptor-mediated interaction is involved in its mechanism of action.

Q3: What is known about the taste of α-D-Mannose pentaacetate?

A3: Interestingly, while D-mannose itself has a sweet taste, its pentaacetate ester, including the α-anomer, exhibits a bitter taste. [] This difference in taste perception suggests a potential role of the ester groups in interacting with taste receptors.

Q4: Are there any studies comparing the reactivity of α-D-Mannose pentaacetate to other sugar acetates?

A4: Research has compared the reactivity of α-D-Mannose pentaacetate to its D-glucose counterparts. In a study using stannic trichloride acetate in chloroform, α-D-Mannose pentaacetate showed a rate of acetate exchange seven times faster than the β-anomer but eight times slower than 1,2-trans-β-D-glucose pentaacetate. [] This difference in reactivity highlights the influence of stereochemistry on the chemical behavior of these sugar acetates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

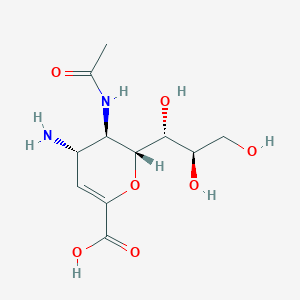

![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)

![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B133314.png)